molecular formula C18H15BrClN3O2 B3909995 N'-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B3909995
M. Wt: 420.7 g/mol
InChI Key: HDDMKDLZIBCOFL-UFFVCSGVSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. For instance, the reaction between 4-bromobenzaldehyde and 4-chlorophenylhydrazine in the presence of ethanol as a solvent under reflux conditions can yield the desired Schiff base hydrazone .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as recrystallization or chromatography, are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics and inhibition.

    Medicine: Due to its structural properties, it may have pharmacological applications, including potential anti-inflammatory and anti-cancer activities.

    Industry: It can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s ability to inhibit enzymes is likely due to its binding to the active site, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and binding properties. These substituents can enhance the compound’s ability to form stable complexes and interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c19-14-3-1-12(2-4-14)10-21-22-18(25)13-9-17(24)23(11-13)16-7-5-15(20)6-8-16/h1-8,10,13H,9,11H2,(H,22,25)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDMKDLZIBCOFL-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 3
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N'-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 4
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N'-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 5
N'-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 6
N'-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide

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